

Application Notes & Protocols: Dihexadecyl Disulfide for Creating Hydrophobic Surfaces

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Disulfide, dihexadecyl

CAS No.: 1561-75-7

Cat. No.: B072112

[Get Quote](#)

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of dihexadecyl disulfide to create highly uniform and stable hydrophobic surfaces via self-assembled monolayer (SAM) technology. We delve into the underlying chemical principles, provide detailed, field-proven protocols for substrate preparation, monolayer formation, and surface characterization, and offer insights into data interpretation and troubleshooting.

Introduction: The Power of Controlled Hydrophobicity

The ability to precisely control the surface energy of a material is critical in a vast range of scientific and therapeutic applications. Hydrophobic surfaces, characterized by their water-repellent nature, are instrumental in fields such as medical device development to prevent biofouling, in microfluidics to control fluid flow, and in cell culture to modulate protein adsorption and cellular adhesion[1][2][3].

Self-assembled monolayers (SAMs) represent a robust and elegant method for engineering surface properties with molecular-level precision[4]. This bottom-up approach involves the

spontaneous organization of functionalized long-chain organic molecules onto a suitable substrate, forming a densely packed, ordered single layer. Among the various precursors for SAMs, dialkyl disulfides are highly effective for modifying gold surfaces[4][5].

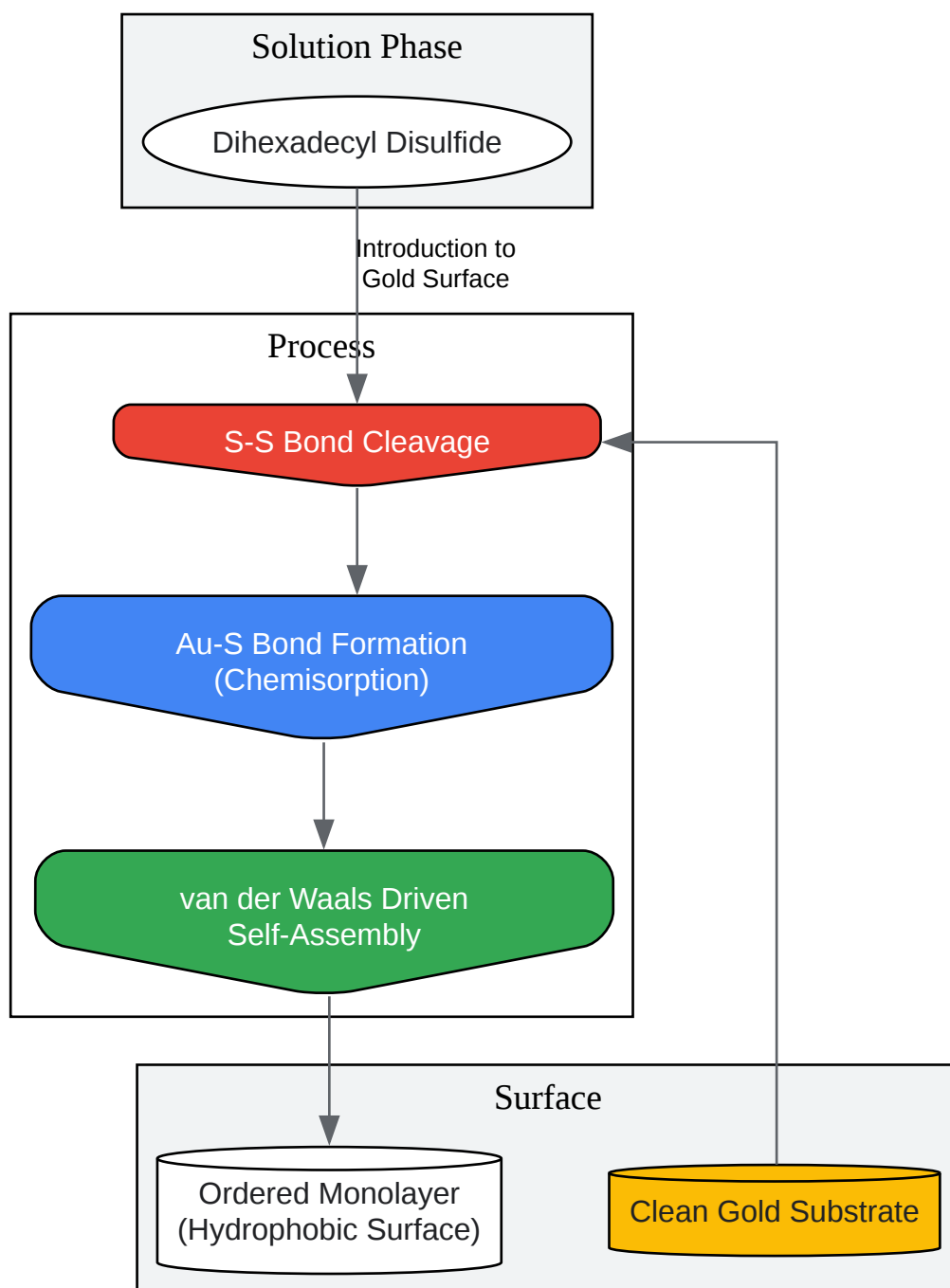
Dihexadecyl disulfide ((C₁₆H₃₃S)₂) is an ideal candidate for generating exceptionally hydrophobic surfaces. Its structure, featuring two long sixteen-carbon alkyl chains linked by a disulfide bond, facilitates the formation of a crystalline-like, low-energy surface that exhibits significant water repellency[6][7]. This guide will walk you through the science and methodology of harnessing dihexadecyl disulfide for your research needs.

Mechanism of SAM Formation on Gold

The creation of a hydrophobic surface using dihexadecyl disulfide on a gold substrate is a process of dissociative chemisorption. The mechanism can be broken down into two primary stages:

- **Disulfide Bond Cleavage and Chemisorption:** When a clean gold substrate is exposed to a solution of dihexadecyl disulfide, the disulfide (S-S) bond cleaves. The sulfur atoms then form strong, covalent gold-thiolate (Au-S) bonds with the gold surface atoms[5][8]. This initial binding anchors the molecules to the substrate. While thiols are also commonly used, disulfides provide a stable precursor that reliably forms high-quality monolayers[8][9].
- **Self-Assembly and Ordering:** Following chemisorption, the long hexadecyl (C16) alkyl chains, driven by intermolecular van der Waals forces, spontaneously arrange themselves into a densely packed, quasi-crystalline structure. They typically adopt an all-trans conformation and tilt at a specific angle relative to the surface normal to maximize packing density.

The final surface is terminated by a uniform layer of methyl (–CH₃) groups. This non-polar, low-energy interface minimizes interaction with water molecules, leading to the characteristic high contact angle and hydrophobic behavior[10].



[Click to download full resolution via product page](#)

Figure 1: Mechanism of dihexadecyl disulfide SAM formation on a gold substrate.

Experimental Protocols

This section provides detailed protocols for substrate preparation, SAM formation, and subsequent characterization. Adherence to these steps is crucial for achieving reproducible,

high-quality hydrophobic surfaces.

PART A: Substrate Preparation

A pristine substrate surface is the most critical prerequisite for forming a well-ordered SAM. The protocols below are for gold-coated silicon wafers or glass slides, the most common substrates for disulfide-based SAMs.

Protocol 1: Cleaning of Gold Substrates

- Rationale: This procedure removes organic and inorganic contaminants from the gold surface, ensuring that active sites are available for disulfide chemisorption.
- Materials:
 - Gold-coated substrates (e.g., 100 nm Au on Si wafer with a Cr or Ti adhesion layer).
 - Acetone (ACS grade or higher).
 - Isopropanol (IPA, ACS grade or higher).
 - Deionized (DI) water (18.2 M Ω ·cm).
 - Nitrogen or Argon gas source with a filter.
 - UV/Ozone cleaner or Plasma cleaner (recommended).
- Procedure:
 - Solvent Wash: Place the gold substrates in a beaker. Sonicate for 10 minutes sequentially in acetone, isopropanol, and DI water to remove gross organic contamination.
 - Drying: After the final DI water rinse, gently dry the substrates under a stream of high-purity nitrogen or argon gas.
 - Oxidative Cleaning (Critical Step): Immediately before use, treat the substrates with a UV/Ozone cleaner for 15-20 minutes or an oxygen/argon plasma cleaner for 2-5 minutes.

This step effectively removes the final layers of organic contaminants and activates the surface.

- Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent recontamination from the ambient environment.

PART B: Formation of Dihexadecyl Disulfide SAM

- Rationale: This protocol outlines the immersion process where the dihexadecyl disulfide molecules self-assemble onto the cleaned gold surface. The choice of solvent, concentration, and immersion time are key parameters.
- Materials:
 - Dihexadecyl disulfide (CAS 1561-75-7)[6].
 - Anhydrous Ethanol (200 proof).
 - Cleaned gold substrates.
 - Glass petri dish or other suitable immersion vessel.
- Procedure:
 - Solution Preparation: Prepare a 1 mM solution of dihexadecyl disulfide in anhydrous ethanol. For example, dissolve ~5.15 mg of dihexadecyl disulfide (MW: 515.00 g/mol) in 10 mL of ethanol. Ensure the solid is fully dissolved, gently warming if necessary.
 - Substrate Immersion: Place the freshly cleaned gold substrates into the petri dish. Pour the 1 mM dihexadecyl disulfide solution into the dish, ensuring the substrates are fully submerged.
 - Incubation: Cover the dish to prevent solvent evaporation and contamination. Allow the substrates to incubate at room temperature for at least 24 hours. Expert Tip: While alkanethiols can form monolayers relatively quickly, disulfides often benefit from longer incubation times (24-48 hours) to ensure complete monolayer formation and optimal ordering[11].

- Rinsing: After incubation, carefully remove the substrates from the solution. Rinse them thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.
- Final Drying: Dry the coated substrates under a gentle stream of nitrogen or argon gas.
- Storage: Store the modified substrates in a clean, dry environment (e.g., a desiccator) until characterization or use.

PART C: Characterization of the Hydrophobic Surface

- Rationale: Characterization is essential to validate the quality and properties of the SAM. A combination of techniques provides a comprehensive understanding of the surface.

Protocol 2: Contact Angle Goniometry

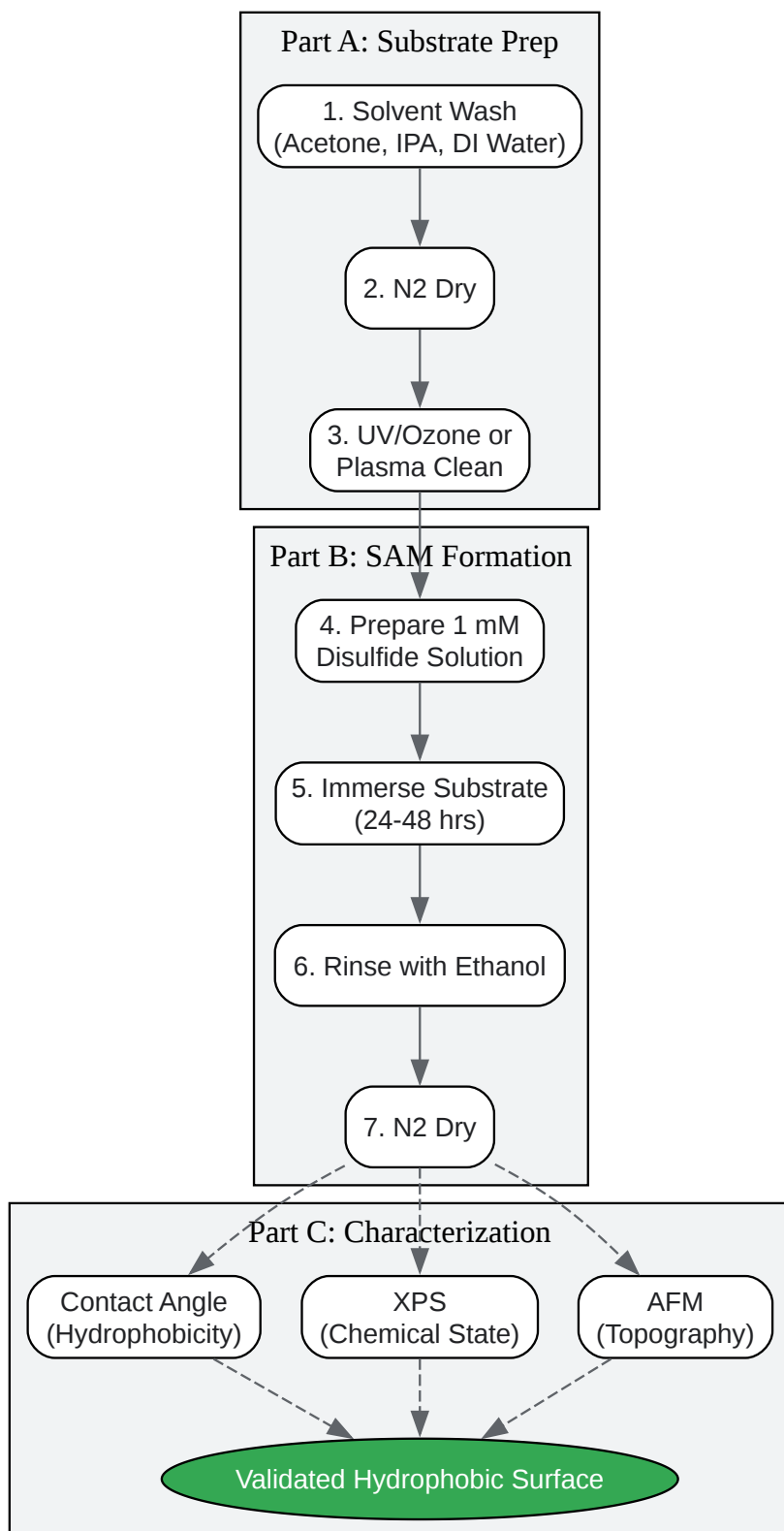
- Objective: To quantify the hydrophobicity of the surface.
- Procedure:
 - Use a contact angle goniometer to dispense a droplet (typically 2-5 μL) of DI water onto the SAM-coated surface.
 - Static Contact Angle: Capture an image of the sessile drop and use the instrument's software to measure the angle between the liquid-vapor interface and the solid surface[12].
 - Dynamic Contact Angles (Advancing and Receding): Slowly increase the volume of the droplet while recording the advancing angle (θ_a), which is the maximum angle achieved before the contact line moves. Then, slowly withdraw liquid to measure the receding angle (θ_r), the minimum angle before the contact line recedes[13].
 - Contact Angle Hysteresis: Calculate the hysteresis ($\Delta\theta = \theta_a - \theta_r$). A low hysteresis ($<10^\circ$) indicates a chemically homogeneous and smooth surface[14].

Protocol 3: X-ray Photoelectron Spectroscopy (XPS)

- Objective: To confirm the chemical composition of the surface and the binding state of the sulfur.
- Procedure:
 - Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
 - Acquire a survey spectrum to identify all elements present on the surface.
 - Acquire high-resolution spectra of the C 1s and S 2p regions.
 - Data Analysis:
 - C 1s: The C 1s spectrum should show a primary peak around 285.0 eV, corresponding to the C-C and C-H bonds of the alkyl chains.
 - S 2p (Critical): The S 2p spectrum confirms successful chemisorption. It should be fitted with a doublet (S 2p_{3/2} and S 2p_{1/2}). A successful SAM will show the S 2p_{3/2} peak at a binding energy of approximately 162.0 eV, which is characteristic of a gold-thiolate (Au-S) bond[15][16][17]. The absence of a significant peak around 163.5-164.0 eV confirms the removal of unbound physisorbed disulfide[15].

Protocol 4: Atomic Force Microscopy (AFM)

- Objective: To visualize the surface topography and assess the uniformity of the monolayer.
- Procedure:
 - Operate the AFM in tapping mode or contact mode in an appropriate environment (air or liquid).
 - Scan a representative area (e.g., 1x1 μm) to assess large-scale uniformity and identify any defects like pinholes.
 - For high-resolution imaging, scan a smaller area (e.g., 10x10 nm) to attempt to resolve the molecular packing of the alkyl chains[18]. A well-ordered SAM will appear exceptionally smooth with a very low root-mean-square (RMS) roughness.



[Click to download full resolution via product page](#)

Figure 2: Overall experimental workflow for creating and validating a hydrophobic surface.

Data Interpretation & Expected Results

The following table summarizes the typical quantitative data you should expect from a successful experiment.

Characterization Technique	Bare Gold Substrate	Cleaned Gold Substrate	Dihexadecyl Disulfide SAM	Causality & Interpretation
Static Water Contact Angle	30° - 60°	< 15°	108° - 115°	The low surface energy of the terminal methyl groups causes high water repellency. A high contact angle confirms a hydrophobic surface[12].
Contact Angle Hysteresis	High (> 20°)	High (> 30°)	< 10°	A low hysteresis indicates a smooth, chemically uniform surface, characteristic of a well-ordered monolayer[14].
XPS S 2p _{3/2} Binding Energy	N/A	N/A	~162.0 eV	This binding energy is the signature of a gold-thiolate bond, confirming covalent attachment to the surface[15][16].
AFM RMS Roughness (1x1 μm)	> 1.0 nm	~0.5 - 1.0 nm	< 0.5 nm	The self-assembly process creates an exceptionally smooth and uniform surface, filling in

nanoscale
irregularities of
the underlying
gold[19].

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Static Contact Angle (< 100°)	1. Incomplete surface cleaning. 2. Contaminated disulfide solution or solvent. 3. Incomplete monolayer formation (insufficient time). 4. Atmospheric contamination after cleaning.	1. Repeat cleaning protocol, ensuring the oxidative step is performed immediately before immersion. 2. Use high-purity reagents and anhydrous solvents. 3. Increase immersion time to 48 hours. 4. Minimize time between cleaning and immersion.
High Contact Angle Hysteresis (> 15°)	1. Incomplete rinsing, leaving physisorbed molecules. 2. Disordered or incomplete monolayer (defects). 3. Particulate contamination.	1. Ensure thorough rinsing with fresh solvent after incubation. 2. Increase immersion time and ensure solution concentration is correct. 3. Work in a clean environment (e.g., fume hood or cleanroom).
XPS shows S 2p peak at ~164 eV	Physisorbed (unbound) disulfide molecules remain on the surface.	Improve the rinsing step. A brief sonication (1-2 min) in fresh solvent can sometimes help, but be cautious as it may also induce defects.
AFM shows patchy or rough surface	1. Substrate contamination preventing SAM formation in certain areas. 2. Insufficient immersion time. 3. Molecular aggregation in the solution.	1. Re-evaluate the substrate cleaning protocol. 2. Increase immersion time. 3. Ensure the disulfide is fully dissolved in the solution before immersion.

References

- Nardello-Rataj, V. (n.d.). An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Nanoscience Instruments. Available at: [\[Link\]](#)
- Moradian-Oldak, J., et al. (1998). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. Available at: [\[Link\]](#)
- Gao, L., & McCarthy, T. J. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids. Available at: [\[Link\]](#)
- Komvopoulos, K. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. Available at: [\[Link\]](#)
- Biolin Scientific. (2017). How to measure dynamic contact angles on superhydrophobic surfaces. Available at: [\[Link\]](#)
- Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. Available at: [\[Link\]](#)
- MikroMasch. (n.d.). How to Choose AFM Tips for Monolayers and Self-Assemblies. Available at: [\[Link\]](#)
- Seo, J., et al. (2016). High-Resolution X-ray Photoelectron Spectra of Organosulfur Monolayers on Au(111): S(2p) Spectral Dependence on Molecular Species. Langmuir. Available at: [\[Link\]](#)
- Jaschke, M., et al. (1996). Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy. Langmuir. Available at: [\[Link\]](#)
- Söngen, H., et al. (2018). Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water. The Journal of Physical Chemistry C. Available at: [\[Link\]](#)

- Zotti, L. A., et al. (2020). Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport. Journal of the American Chemical Society. Available at: [\[Link\]](#)
- Lee, T. R., et al. (2013). New dihexadecyldithiophosphate SAMs on gold provide insight into the unusual dependence of adsorbate chelation on substrate morphology in SAMs of dialkyldithiophosphinic acids. Langmuir. Available at: [\[Link\]](#)
- Castner, D. G., et al. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir. Available at: [\[Link\]](#)
- Zotti, L. A., et al. (2020). Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport. Journal of the American Chemical Society. Available at: [\[Link\]](#)
- Castner, D. G., Hinds, K., & Grainger, D. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Langmuir. Available at: [\[Link\]](#)
- Advanced Industrial Coatings. (n.d.). Hydrophobic Coating Applications. Available at: [\[Link\]](#)
- ResearchGate. (2023). Methods for immobilization of DNA on gold surfaces? Available at: [\[Link\]](#)
- Tesis Doctorals en Xarxa. (n.d.). Self-Assembled Monolayers for Biological Applications. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Formation of self-assembled monolayers on gold. Available at: [\[Link\]](#)
- Uznanski, P., et al. (2010). Modification of gold nanoparticle surfaces with pyrenedisulfide in ligand-protected exchange reactions. Materials Science-Poland. Available at: [\[Link\]](#)
- Kim, M., et al. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B. Available at: [\[Link\]](#)
- Aviñó, A., et al. (2021). Efficient Chemical Surface Modification Protocol on SiO₂ Transducers Applied to MMP9 Biosensing. Sensors. Available at: [\[Link\]](#)

- ResearchGate. (n.d.). How Fast Can Thiols Bind to the Gold Nanoparticle Surface? Available at: [\[Link\]](#)
- Biolin Scientific. (2021). Hydrophobic surfaces – How hydrophobic coatings are used and studied? Available at: [\[Link\]](#)
- Wang, Y., et al. (2017). Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. ACS Nano. Available at: [\[Link\]](#)
- Pradeep Research Group. (n.d.). Self-Assembled Monolayers of Small Aromatic Disulfide and Diselenide Molecules on Polycrystalline Gold Films. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Direct mass spectrometric characterization of disulfide linkages. Available at: [\[Link\]](#)
- ResearchGate. (2016). How does a disulfide group behave in the vicinity of a gold nanoparticle? Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Silica particles convert thiol-containing molecules to disulfides. Available at: [\[Link\]](#)
- Defense Technical Information Center. (n.d.). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Available at: [\[Link\]](#)
- Mobility Engineering Technology. (2014). Development of Hydrophobic Coatings for Water-Repellent Surfaces Using Hybrid Methodology. Available at: [\[Link\]](#)
- Google Patents. (n.d.). US3160539A - Surface treatment of silicon.
- PubMed. (2015). Application of hydrophobic coatings in biodegradable devices. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Sulfurization of SiO₂ surface for polycrystalline silicon growth on SiO₂/Si structure at 250 °C. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Disulfide, dioctadecyl. PubChem Compound Summary for CID 75627. Available at: [\[Link\]](#)

- ResearchGate. (n.d.). Decoration of cyclodextrin on surface of porous nano silica via disulfide bond for the controlled drug release. Available at: [\[Link\]](#)
- MDPI. (n.d.). Molecules | An Open Access Journal from MDPI. Available at: [\[Link\]](#)
- Google Patents. (n.d.). WO2006016881A1 - Process for producing diallyl disulfide.
- ResearchGate. (n.d.). Dithiocarbamate-Based Self-Assembled Monolayers – The Preparation Method Has a Crucial Impact on Structure and Stability. Available at: [\[Link\]](#)
- MDPI. (2019). Study on the Fabrication of Super-Hydrophobic Surface on Inconel Alloy via Nanosecond Laser Ablation. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. aic-coatings.com [aic-coatings.com]
2. Hydrophobic Coatings - CD Bioparticles [cd-bioparticles.net]
3. Application of hydrophobic coatings in biodegradable devices - PubMed [pubmed.ncbi.nlm.nih.gov]
4. oaepublish.com [oaepublish.com]
5. pradeepresearch.org [pradeepresearch.org]
6. 双十六烷基二硫化物 99% | Sigma-Aldrich [sigmaaldrich.com]
7. parchem.com [parchem.com]
8. apps.dtic.mil [apps.dtic.mil]
9. researchgate.net [researchgate.net]
10. pubs.aip.org [pubs.aip.org]
11. researchgate.net [researchgate.net]
12. measurlabs.com [measurlabs.com]

- [13. nanoscience.com \[nanoscience.com\]](https://nanoscience.com)
- [14. biolinscientific.com \[biolinscientific.com\]](https://biolinscientific.com)
- [15. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [16. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [17. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar \[semanticscholar.org\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [19. How to Choose AFM Tips for Monolayers and Self-Assemblies \[spmtips.com\]](https://spmtips.com)
- To cite this document: BenchChem. [Application Notes & Protocols: Dihexadecyl Disulfide for Creating Hydrophobic Surfaces]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072112/docs#application-notes-protocols-dihexadecyl-disulfide-for-creating-hydrophobic-surfaces\]](https://www.benchchem.com/product/b072112/docs#application-notes-protocols-dihexadecyl-disulfide-for-creating-hydrophobic-surfaces)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check